molecular formula C12H21NO4 B6273255 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1878002-81-3

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B6273255
CAS No.: 1878002-81-3
M. Wt: 243.3
InChI Key:
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Description

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclobutanone with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition of the carbamate to the carbonyl group, followed by cyclization to form the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Free amine.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

    Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where selective deprotection is required to achieve the desired sequence of amino acids.

Molecular Targets and Pathways:

    Molecular Targets: Amino groups in peptides and proteins.

    Pathways Involved: Protecting group chemistry, peptide synthesis pathways.

Comparison with Similar Compounds

1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-{[(tert-butoxy)carbonyl]amino}-cyclobutane-1-carboxylic acid: Lacks the 2,2-dimethyl substitution, resulting in different steric and electronic properties.

    1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid: Contains a propanoic acid group instead of a cyclobutane ring, leading to different reactivity and applications.

Uniqueness: The presence of the cyclobutane ring and the 2,2-dimethyl substitution in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. These features contribute to its specific reactivity and usefulness in synthetic applications.

Properties

CAS No.

1878002-81-3

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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